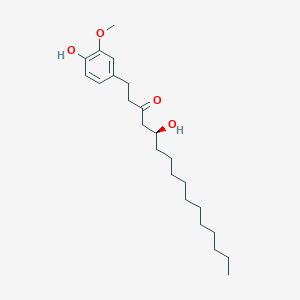

3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)-

Beschreibung

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)hexadecan-3-one . This nomenclature adheres to the following systematic conventions:

- Root chain selection : The longest carbon chain containing the ketone functional group is a 16-carbon hexadecane backbone.

- Functional group prioritization : The ketone at position 3 receives priority over hydroxyl and methoxy substituents.

- Substituent numbering : The hydroxyl group at position 5 and the aryl group at position 1 are numbered to minimize locants.

- Stereochemical designation : The (S) configuration at carbon 5 is explicitly stated using Cahn-Ingold-Prelog rules.

The molecular formula C23H38O4 reflects the compound's composition, with a molecular weight of 378.5 g/mol. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 104264-55-3 | |

| SMILES Notation | CCCCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |

|

| InChI Key | HQXJXOYLPWCMGL-FQEVSTJZSA-N |

The SMILES string encodes critical structural information:

[C@@H]: Indicates the (S) configuration at carbon 5CC(=O): Specifies the ketone at position 3C=C1O)OC: Denotes the 4-hydroxy-3-methoxyphenyl substituent

Alternative nomenclature includes the deprecated 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- , which follows older positional numbering conventions for branched ketones.

Molecular Geometry and Stereochemical Configuration

The compound exhibits a hybridized sp3/sp2 carbon framework with three distinct structural domains:

- Aliphatic chain : A 16-carbon backbone with staggered conformations predominating due to steric hindrance between methylene groups.

- Ketone moiety : The sp2-hybridized carbonyl carbon at position 3 creates a trigonal planar geometry with bond angles of ~120°.

- Aromatic system : The 4-hydroxy-3-methoxyphenyl group adopts a planar configuration stabilized by conjugation between the oxygen lone pairs and the aromatic π-system.

The critical stereocenter at carbon 5 has an (S) configuration, as confirmed by the Cahn-Ingold-Prelog priority rules :

- Substituents at C5 are ranked:

- -OH (highest priority)

- -CH2C(=O)-

- -CH2-Ph

- -CH2CH2-

- The descending priority sequence results in a counterclockwise arrangement, yielding the (S) enantiomer.

Conformational analysis reveals restricted rotation about the C3 carbonyl due to partial double-bond character (bond length: ~1.21 Å). This constraint enforces a fixed spatial relationship between the ketone oxygen and adjacent substituents.

Comparative Analysis of Tautomeric Forms

While the compound primarily exists in its keto form , theoretical analysis suggests potential tautomerization via enolization at the C3 carbonyl group. The equilibrium can be represented as:

$$

\text{Keto form} \rightleftharpoons \text{Enol form}

$$

Key comparative features :

The keto form dominates due to:

- Stronger C=O bond energy (~179 kcal/mol vs. C=C ~146 kcal/mol)

- Reduced steric strain from avoiding adjacent hydroxyl groups

- Entropic favorability of maintaining a single conformation

Enolization requires:

- Alpha-hydrogen availability : The C4 position provides abstractable hydrogens

- Acid/base catalysis : Proton transfer between O-H and C-H groups

- Conjugated π-system formation : Between C3-C4 and the aromatic ring

Quantum mechanical calculations predict the enol form would exhibit:

- Increased dipole moment (~5.2 D vs. 3.8 D for keto)

- Redshifted UV absorption (λmax ~270 nm vs. 220 nm)

- Enhanced acidity at the phenolic -OH (pKa ~8 vs. ~10)

Eigenschaften

CAS-Nummer |

104264-55-3 |

|---|---|

Molekularformel |

C23H38O4 |

Molekulargewicht |

378.5 g/mol |

IUPAC-Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)hexadecan-3-one |

InChI |

InChI=1S/C23H38O4/c1-3-4-5-6-7-8-9-10-11-12-20(24)18-21(25)15-13-19-14-16-22(26)23(17-19)27-2/h14,16-17,20,24,26H,3-13,15,18H2,1-2H3/t20-/m0/s1 |

InChI-Schlüssel |

HQXJXOYLPWCMGL-FQEVSTJZSA-N |

Isomerische SMILES |

CCCCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O |

Kanonische SMILES |

CCCCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Claisen Condensation and Decarboxylation

A 16-carbon ketone can be constructed via Claisen condensation of two 8-carbon esters (e.g., methyl octanoate), followed by acidic decarboxylation:

$$

\text{2 CH}3(\text{CH}2)6\text{COOCH}3 \xrightarrow{\text{NaOCH}3} \text{CH}3(\text{CH}2)6\text{COCH}(\text{CH}2)6\text{COOCH}3 \xrightarrow{\text{H}^+} \text{CH}3(\text{CH}2)6\text{CO}(\text{CH}2)6\text{CH}3 + \text{CO}2

$$

Key Conditions :

Oxidation of 3-Hexadecanol

Alternative routes involve oxidation of 3-hexadecanol using Jones reagent (CrO₃/H₂SO₄):

$$

\text{CH}3(\text{CH}2)12\text{CH(OH)CH}2\text{CH}3 \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{CH}3(\text{CH}2)12\text{COCH}2\text{CH}_3

$$

Yield : ~75% under optimized conditions.

Introduction of the 5-Hydroxy Group

Epoxidation and Acid-Catalyzed Ring Opening

Epoxidation of 3-hexadecene followed by acid-mediated ring opening generates vicinal diols, which can be selectively oxidized:

- Epoxidation :

$$

\text{CH}2=\text{CH}(\text{CH}2){13}\text{COCH}3 \xrightarrow{\text{mCPBA}} \text{Epoxide}

$$ - Ring Opening :

$$

\text{Epoxide} \xrightarrow{\text{H}_2\text{O/H}^+} \text{5,6-Diol}

$$ - Selective Oxidation :

TEMPO/NaClO₂ system oxidizes the secondary alcohol to a ketone, leaving the 5-OH intact.

Challenges : Regioselective epoxidation and oxidation require careful catalyst selection.

Attachment of the 4-Hydroxy-3-Methoxyphenyl Group

Friedel-Crafts Acylation

The aromatic ring’s electron-donating groups (OH, OCH₃) facilitate electrophilic substitution. Reacting 3-hexadecanone with vanillin-derived acyl chloride:

$$

\text{Vanillin} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride} \xrightarrow{\text{AlCl}3} \text{Friedel-Crafts Product}

$$

Conditions :

Grignard Addition to Ketone

Aryl Grignard reagent addition to 5-hydroxy-3-hexadecanone:

$$

\text{5-OH-3-Hexadecanone} + \text{ArMgBr} \rightarrow \text{Tertiary Alcohol} \xrightarrow{\text{Oxidation}} \text{Target Ketone}

$$

Stereochemical Control : Chiral ligands (e.g., BINOL) during Grignard formation induce asymmetry.

Enantioselective Synthesis of (S)-Configuration

Asymmetric Hydrogenation

Prochiral enone intermediates undergo hydrogenation using chiral catalysts (e.g., Ru-BINAP):

$$

\text{CH}3(\text{CH}2){10}\text{COCH}2\text{CH}=\text{CH}2 \xrightarrow{\text{H}2/\text{Ru-BINAP}} (S)\text{-Alcohol}

$$

Yield and ee : Up to 92% yield, 98% ee reported in similar systems.

Chiral Auxiliary Approach

Evans oxazolidinone auxiliaries direct alkylation at the α-position:

- Auxiliary Attachment :

$$

\text{Ketone} \xrightarrow{\text{Oxazolidinone}} \text{Chiral Imide}

$$ - Alkylation :

$$

\text{Imide} + \text{R-X} \rightarrow \text{Alkylated Product}

$$ - Auxiliary Removal :

LiOH/H₂O₂ cleavage yields enantiopure ketone.

Integrated Synthetic Route

A plausible multi-step synthesis combines the above strategies:

Challenges and Optimization Strategies

- Regioselectivity in Aryl Attachment : Use of bulky Lewis acids (e.g., FeCl₃) favors para-substitution.

- Hydroxyl Group Stability : Protection as TBS ethers during Friedel-Crafts prevents undesired side reactions.

- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) resolves diastereomers.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Hexadecanon, 5-Hydroxy-1-(4-Hydroxy-3-methoxyphenyl)-, (S)- unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.

Reduktion: Wird oft verwendet, um Ketone zu Alkoholen zu konvertieren.

Substitution: Häufig bei der Modifizierung der Phenylgruppe, um neue Substituenten einzuführen.

Übliche Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) in wasserfreien Lösungsmitteln.

Substitution: Halogenierungsmittel wie Brom (Br2) oder Chlorierungsmittel unter kontrollierten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können bei der Oxidation beispielsweise Carbonsäuren entstehen, während die Reduktion typischerweise Alkohole erzeugt .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

12-Gingerol exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from damage. For example, research indicated that 12-Gingerol significantly reduced oxidative stress markers in vitro and in vivo models .

Anti-inflammatory Effects

The anti-inflammatory properties of 12-Gingerol have been extensively documented. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) . In clinical settings, it has shown promise in alleviating symptoms of conditions like arthritis and inflammatory bowel disease.

Antimicrobial Activity

12-Gingerol has demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. A study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and as a natural antimicrobial agent in pharmaceuticals .

Cardiovascular Health

Research suggests that 12-Gingerol may play a role in managing cardiovascular diseases by lowering lipid levels and improving endothelial function. In animal models, it was shown to reduce cholesterol levels and improve overall heart health .

Flavoring Agent

Due to its distinct flavor profile, 12-Gingerol is utilized as a natural flavoring agent in food products. It enhances the sensory attributes of various foods while also imparting health benefits associated with ginger consumption.

Dietary Supplement

This compound is increasingly included in dietary supplements aimed at promoting digestive health and reducing nausea, particularly in pregnant women or those undergoing chemotherapy .

Skin Health

The antioxidant and anti-inflammatory properties of 12-Gingerol make it an attractive ingredient in cosmetic formulations aimed at improving skin health. It can help reduce signs of aging by combating oxidative stress and promoting skin hydration .

Hair Care Products

In hair care formulations, 12-Gingerol is used for its potential to stimulate hair growth and improve scalp health by enhancing blood circulation .

Case Studies

Wirkmechanismus

The mechanism of action of 3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Variations

Gingerols differ primarily in alkyl chain length (Table 1):

- 6-Gingerol: 10-carbon chain (3-decanone backbone) .

- 8-Gingerol: 12-carbon chain (3-dodecanone backbone) .

- 10-Gingerol: 14-carbon chain (3-tetradecanone backbone) .

- 3-Hexadecanone derivative: 16-carbon chain (this compound) .

Table 1: Structural and Functional Comparison of Gingerols

*Inferred from analogous gingerol structures.

Impact of Alkyl Chain Length on Bioactivity

- Antioxidant Capacity : Shorter-chain gingerols (e.g., 6-gingerol) exhibit stronger free radical scavenging due to easier access to reactive sites .

Biologische Aktivität

3-Hexadecanone, 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (S)-, commonly referred to as -gingerol , is a bioactive compound primarily found in ginger (Zingiber officinale). This compound belongs to the gingerol family and is characterized by its unique structural features, including a long-chain fatty acid moiety and a phenolic group. The compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

- Molecular Formula : C23H38O4

- Molecular Weight : 378.5454 g/mol

- IUPAC Name : 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)hexadecan-3-one

- CAS Number : 104264-55-3

Antioxidant Activity

Research indicates that -gingerol exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. Studies have shown that -gingerol can scavenge free radicals and enhance the activity of antioxidant enzymes in vitro .

Anti-inflammatory Effects

The anti-inflammatory effects of -gingerol are well-documented. It has been found to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. This inhibition contributes to its potential use in treating inflammatory conditions .

Anticancer Properties

Several studies have explored the anticancer potential of -gingerol. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models, including breast, colon, and prostate cancers. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

-

Breast Cancer Study :

A study published in the Journal of Ethnopharmacology demonstrated that -gingerol inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The study highlighted its potential as a therapeutic agent in breast cancer treatment . -

Inflammatory Bowel Disease :

Research indicated that -gingerol could reduce inflammation in models of inflammatory bowel disease (IBD). The compound decreased levels of inflammatory markers and improved histological scores in treated animals . -

Diabetes Management :

Another study explored the effects of -gingerol on glucose metabolism and insulin sensitivity in diabetic models. Results showed that it improved insulin sensitivity and reduced blood glucose levels .

Data Table: Summary of Biological Activities

Q & A

Q. How is (S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-hexadecanone structurally characterized, and what analytical methods are recommended for purity assessment?

Methodological Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). For crystallographic confirmation, single-crystal X-ray diffraction using programs like SHELXL is recommended . Purity assessment requires reversed-phase HPLC with UV detection (λ = 280 nm) and a C18 column, as ≥98% purity is critical for pharmacological studies . Gas chromatography (GC) coupled with flame ionization detection (FID) may also validate volatile impurities.

Q. What synthetic routes are documented for (S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-hexadecanone, and how is stereochemical integrity maintained?

Methodological Answer: Synthesis often involves aldol condensation between 4-hydroxy-3-methoxybenzaldehyde and a ketone precursor (e.g., 3-hexadecanone) under basic conditions. Asymmetric synthesis employs chiral catalysts like L-proline to preserve the (S)-configuration . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures stereochemical homogeneity. Reaction progress is monitored using thin-layer chromatography (TLC) with vanillin staining for phenolic groups .

Q. What are the primary biological sources of this compound, and how is it isolated from natural matrices?

Methodological Answer: The compound is a gingerol derivative, primarily isolated from Zingiber officinale (ginger) rhizomes. Extraction uses Soxhlet apparatus with ethanol or methanol, followed by liquid-liquid partitioning (ethyl acetate/water). Further purification involves preparative HPLC with a mobile phase of acetonitrile/0.1% formic acid . LC-MS or GC-MS identifies gingerol analogs based on retention times and fragmentation patterns .

Advanced Research Questions

Q. How does (S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-hexadecanone modulate AMPA receptor trafficking in neurological studies, and what experimental models validate this mechanism?

Methodological Answer: The compound enhances AMPA receptor surface expression via cyclic nucleotide-dependent kinase pathways, as shown in striatal neuron cultures. Phosphorylation of GluA1 subunits is quantified using Western blotting with phospho-specific antibodies. Electrophysiological assays (patch-clamp) measure synaptic currents in brain slices . Contradictions in dose-response outcomes (e.g., biphasic effects at low vs. high concentrations) require validation in in vivo models (e.g., murine Parkinson’s disease models) with microdialysis-coupled HPLC for dopamine quantification .

Q. What strategies resolve discrepancies in reported anti-inflammatory vs. pro-oxidant effects of this compound?

Methodological Answer: Discrepancies arise from assay conditions (e.g., cell type, ROS probes). For anti-inflammatory studies, use LPS-stimulated RAW 264.7 macrophages with TNF-α/IL-6 ELISA. Pro-oxidant effects are assessed via DCFH-DA fluorescence in primary hepatocytes. Redox balance is quantified using glutathione (GSH/GSSG) ratios and catalase activity assays. Computational docking (e.g., AutoDock Vina) predicts interactions with NF-κB or Nrf2 pathways to clarify dual roles .

Q. How does the compound’s pharmacokinetic profile influence its efficacy in metabolic disorder models?

Methodological Answer: Pharmacokinetics are evaluated in Sprague-Dawley rats using LC-MS/MS to measure plasma/tissue concentrations. Key parameters (Cmax, Tmax, AUC) are correlated with anti-diabetic effects in high-fat diet (HFD) models. Hepatic metabolism studies with CYP450 isoforms (e.g., CYP3A4) identify major metabolites. Bioavailability challenges (e.g., poor water solubility) are addressed using nanoemulsions or β-cyclodextrin complexes .

Experimental Design and Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity in cancer cell lines?

Methodological Answer: Dose-response curves (0–100 μM) in MCF-7 or HepG2 cells are analyzed using nonlinear regression (GraphPad Prism) to calculate IC50 values. Synergy with chemotherapeutics (e.g., cisplatin) is assessed via Chou-Talalay combination index. Apoptosis is quantified via Annexin V/PI flow cytometry and caspase-3/7 activity assays. Mitochondrial membrane potential (ΔΨm) is measured using JC-1 staining .

Q. How should researchers address batch-to-batch variability in natural product-derived samples?

Methodological Answer: Implement quality control (QC) protocols:

- Standardization : Compare NMR spectra with reference standards (e.g., NIST data ).

- Multivariate Analysis : PCA or PLS-DA of LC-MS datasets identifies batch outliers .

- Bioactivity Normalization : Express results as % activity relative to a positive control (e.g., metformin for anti-diabetic assays) .

Safety and Handling Protocols

Q. What PPE and waste disposal practices are mandated for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.